

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 4-Chloro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1356661

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This technical guide provides a comprehensive overview of **4-Chloro-3-(trifluoromethoxy)benzonitrile**, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Structure and Properties

4-Chloro-3-(trifluoromethoxy)benzonitrile is an aromatic nitrile featuring a chlorine atom and a trifluoromethoxy group as substituents on the benzene ring.

Chemical Structure:

Caption: Chemical structure of **4-Chloro-3-(trifluoromethoxy)benzonitrile**.

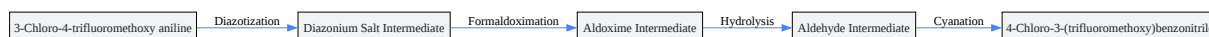
Table 1: Chemical and Physical Properties

Property	Value
CAS Number	886501-50-4[1]
Molecular Formula	C ₈ H ₃ ClF ₃ NO[1]
Molecular Weight	221.56 g/mol [1]
Appearance	White to off-white crystalline solid
Solubility	Soluble in most organic solvents

Synthesis

The synthesis of **4-Chloro-3-(trifluoromethoxy)benzonitrile** can be achieved through a multi-step process starting from 3-chloro-4-trifluoromethoxy aniline. The overall reported yield for this process is 31.5% with a purity of ≥99.2% (GC).

Synthesis Workflow:



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Caption: Synthetic pathway for **4-Chloro-3-(trifluoromethoxy)benzonitrile**.

Experimental Protocol

Step 1: Diazotization of 3-Chloro-4-trifluoromethoxy aniline

- Dissolve 3-chloro-4-trifluoromethoxy aniline in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

- Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formaldoximation

- In a separate flask, prepare a solution of formaldoxime by reacting formaldehyde with hydroxylamine hydrochloride.
- To the formaldoxime solution, add a solution of copper(II) sulfate.
- Slowly add the previously prepared cold diazonium salt solution to the formaldoxime solution while maintaining the temperature at 10-15 °C with vigorous stirring.
- Continue stirring for one hour after the addition is complete.

Step 3: Hydrolysis

- Acidify the reaction mixture from Step 2 with concentrated hydrochloric acid.
- Heat the mixture to reflux for 2-3 hours to hydrolyze the aldoxime intermediate to the corresponding aldehyde.
- After cooling, the aldehyde can be isolated by steam distillation.

Step 4: Cyanation

- The aldehyde obtained from Step 3 is converted to the final product, **4-Chloro-3-(trifluoromethoxy)benzonitrile**, using a suitable cyanation method. A common method involves reacting the aldehyde with hydroxylamine hydrochloride to reform the oxime, which is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride or a carbodiimide.

Spectroscopic Data

As of the latest available data, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry) for **4-Chloro-3-(trifluoromethoxy)benzonitrile** are not readily available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.

Applications in Research and Development

4-Chloro-3-(trifluoromethoxy)benzonitrile is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the final compounds, which are desirable properties in drug design.

Table 2: Applications of **4-Chloro-3-(trifluoromethoxy)benzonitrile**

Field	Application
Pharmaceuticals	Serves as a key intermediate in the synthesis of various drug candidates. The trifluoromethoxy group is a bioisostere of other functional groups and can improve a molecule's pharmacokinetic profile.
Agrochemicals	Used in the development of novel herbicides and pesticides. ^[2] The trifluoromethoxy moiety can contribute to the biological activity of the final product. ^[2]
Materials Science	Potential applications in the synthesis of specialty polymers and other advanced materials due to the unique properties imparted by the trifluoromethoxy group.

Safety and Handling

4-Chloro-3-(trifluoromethoxy)benzonitrile should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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References

- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]
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